Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Azo Coupling: The diazonium salt is then coupled with an ethyl ester of benzoic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like halogens and nitrating agents are used for electrophilic substitution, while nucleophiles like hydroxide ions are used for nucleophilic substitution
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids and quinones.
Reduction: Typically results in the formation of aromatic amines.
Substitution: Products depend on the substituent introduced during the reaction
Scientific Research Applications
Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate has diverse applications in scientific research:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo specific chemical reactions.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials
Mechanism of Action
The mechanism of action of Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate primarily involves its ability to change color in response to pH changes. This is due to the protonation and deprotonation of the azo group, which alters the electronic structure and, consequently, the color of the compound. The molecular targets and pathways involved include interactions with hydrogen ions in the environment, leading to a shift in the absorption spectrum .
Comparison with Similar Compounds
Similar Compounds
Methyl Red: Another azo dye used as a pH indicator with a similar structure but different substituents.
Phenylazo-2-naphthol: A compound with similar azo linkage but different aromatic rings.
Uniqueness
Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate is unique due to its specific color change properties and stability under various conditions. Its ethyl ester group also provides distinct solubility characteristics compared to other azo compounds .
Properties
CAS No. |
110102-65-3 |
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Molecular Formula |
C19H23N3O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 4-[[4-(diethylamino)phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C19H23N3O2/c1-4-22(5-2)18-13-11-17(12-14-18)21-20-16-9-7-15(8-10-16)19(23)24-6-3/h7-14H,4-6H2,1-3H3 |
InChI Key |
ZAODSAIQGWJQMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
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